molecular formula C16H21NO3S3 B2861052 5-ethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1203111-98-1

5-ethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2861052
CAS No.: 1203111-98-1
M. Wt: 371.53
InChI Key: BAPMWVRGAIYORZ-UHFFFAOYSA-N
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Description

5-ethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H21NO3S3 and its molecular weight is 371.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Applications

The synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming for use as antibacterial agents, has been explored. Various pyran, pyridine, and pyridazine derivatives were produced, demonstrating significant antibacterial activity in selected compounds. This highlights the potential of sulfonamide derivatives, including compounds structurally related to the given chemical, in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Enzyme Inhibition for Therapeutic Applications

Research on sulfonamide derivatives has demonstrated their efficacy in inhibiting human carbonic anhydrase isozymes I and II, which are crucial for managing conditions like glaucoma. Metal complexes of pyrazole-based sulfonamide showed more effective inhibitory activity than acetazolamide, a standard treatment, indicating potential therapeutic applications (Büyükkıdan et al., 2017).

Anticancer and Antimicrobial Activity

Compounds synthesized from sulfonamide frameworks have shown promising results in antimicrobial and anticancer activity evaluations. Arylazopyrazole pyrimidone clubbed heterocyclic compounds, for example, exhibited significant antimicrobial activity against various bacteria and fungi. This underlines the role of such compounds in developing new anticancer and antimicrobial treatments (Sarvaiya, Gulati, & Patel, 2019).

Molecular Studies and Characterization

Detailed molecular studies, including quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV), have been conducted on sulfonamide derivatives. These studies provide insights into the molecular structure, vibrational frequencies, and potential energy distributions, aiding in the development of new chemical entities with desired biological activities (Govindasamy & Gunasekaran, 2015).

Properties

IUPAC Name

5-ethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S3/c1-2-13-5-6-15(22-13)23(18,19)17-12-16(7-9-20-10-8-16)14-4-3-11-21-14/h3-6,11,17H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPMWVRGAIYORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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